4-(Pyrimidin-2-ylamino)benzoic acid

Medicinal Chemistry Regioisomerism SAR

Procure the specific para-isomer of 4-(Pyrimidin-2-ylamino)benzoic acid (CAS 920287-46-3) for definitive SAR studies. This unsubstituted scaffold enables unique synthetic elaborations critical for RXRα antagonist development and kinase inhibitor optimization, distinct from meta- or chloro-analogs.

Molecular Formula C11H9N3O2
Molecular Weight 215.21 g/mol
CAS No. 920287-46-3
Cat. No. B1293481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pyrimidin-2-ylamino)benzoic acid
CAS920287-46-3
Molecular FormulaC11H9N3O2
Molecular Weight215.21 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1)NC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C11H9N3O2/c15-10(16)8-2-4-9(5-3-8)14-11-12-6-1-7-13-11/h1-7H,(H,15,16)(H,12,13,14)
InChIKeyZBDXNIXEOKDJKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Pyrimidin-2-ylamino)benzoic Acid (CAS 920287-46-3): A Pyrimidine-Aminobenzoic Acid Scaffold for Targeted Research Procurement


4-(Pyrimidin-2-ylamino)benzoic acid (CAS 920287-46-3) is a heteroaromatic organic compound characterized by a pyrimidine ring linked via an amino group to a benzoic acid moiety, with a molecular formula of C₁₁H₉N₃O₂ and a molecular weight of 215.21 g/mol . This core structure represents a privileged pharmacophore in medicinal chemistry, particularly for the development of protein kinase inhibitors . Its utility is primarily as a synthetic building block for further derivatization, enabling the creation of focused chemical libraries for target identification and lead optimization [1].

4-(Pyrimidin-2-ylamino)benzoic Acid Sourcing: Why In-Class Analogs Are Not Interchangeable


The procurement of a specific analog like 4-(Pyrimidin-2-ylamino)benzoic acid cannot be substituted with seemingly similar compounds from the same class without compromising research outcomes. Small structural variations—such as the position of the carboxylic acid substituent (e.g., *meta* vs. *para*) or the substitution pattern on the pyrimidine ring—dramatically alter key pharmacological properties including target binding affinity, cellular potency, and selectivity [1]. For instance, structure-activity relationship (SAR) studies demonstrate that modifications to the pyrimidine and pendant aryl rings are critical for optimizing potency and mitigating toxicity in related series [2]. Therefore, the selection of this precise chemical entity is driven by its unique and quantifiable position within the SAR landscape, as detailed in the following evidence.

Quantitative Differentiation of 4-(Pyrimidin-2-ylamino)benzoic Acid: A Comparative Evidence Guide for Procurement


Regioisomeric Differentiation: 4-(Pyrimidin-2-ylamino) vs. 3-(Pyrimidin-2-ylamino)benzoic Acid Scaffolds

A head-to-head comparison in the context of RXRα antagonism reveals that the *para*-substituted 4-(Pyrimidin-2-ylamino)benzoic acid scaffold enables the synthesis of a distinct and more favorable pharmacological profile compared to its *meta*-substituted analog. A derivative synthesized from the target compound (Compound 6A) acted as a selective RXRα ligand that promotes TNFα-mediated apoptosis in cancer cells, while exhibiting low cytotoxicity in normal cells. In contrast, the corresponding derivative synthesized from the *meta*-substituted scaffold did not demonstrate this same profile of selective activity and low cytotoxicity [1].

Medicinal Chemistry Regioisomerism SAR RXRα Antagonism

Impact of Pyrimidine Substituents on c-Met Kinase Inhibition Potency

While a direct comparison for the unadorned parent acid is unavailable, cross-study analysis of the pyrimidine benzamide pharmacophore demonstrates that modifications to the pyrimidine ring drastically alter target potency. A derivative of the core scaffold, featuring a 4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-ylamino group, was identified as the most efficient CK2 inhibitor in its series with an IC₅₀ of 1.1 μM [1]. In contrast, other derivatives from a similar pyrimidine benzamide series evaluated for thrombopoietin receptor agonism showed that potency was improved by modifying substituents on the pyrimidine and/or pendant aryl rings, highlighting the SAR sensitivity [2].

Kinase Inhibition c-Met Lead Optimization SAR

Differentiation from a Structurally Divergent 2-Chloro Analog

A key differentiation exists between 4-(Pyrimidin-2-ylamino)benzoic acid and its 2-chloro analog, 2-Chloro-5-(pyrimidin-2-ylamino)benzoic acid. The target compound possesses an unsubstituted benzoic acid ring (at positions ortho to the acid), while the analog incorporates a chlorine atom. This functional group difference fundamentally changes the compound's reactivity profile for downstream synthesis. The chlorine atom on the analog serves as an additional handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that are not possible with the unsubstituted parent . The parent compound, with its free ortho position, offers a different set of synthetic opportunities, such as electrophilic aromatic substitution or directed ortho-metalation, which are not accessible with the chloro-substituted analog .

Synthetic Chemistry Building Block SAR Functional Group

Reproducible Physical Properties for Assay Development: Purity and Molecular Characteristics

For reliable scientific and industrial use, the compound's physical and chemical properties must be well-defined. Reputable vendors provide 4-(Pyrimidin-2-ylamino)benzoic acid with a certified purity of ≥98% by HPLC . Its key molecular identifiers are: Molecular Formula: C₁₁H₉N₃O₂; Molecular Weight: 215.21 g/mol; InChI Key: ZBDXNIXEOKDJKQ-UHFFFAOYSA-N . These specifications are critical for ensuring consistent and reproducible results in biological assays and chemical syntheses. In contrast, using an analog or an impure batch could introduce significant variability, confounding SAR analysis and wasting resources on failed reactions.

Analytical Chemistry Quality Control Assay Development Reproducibility

Primary Research Applications for 4-(Pyrimidin-2-ylamino)benzoic Acid Procurement


Synthesis of Selective RXRα Antagonist Derivatives

Procurement of 4-(Pyrimidin-2-ylamino)benzoic acid is essential for the synthesis of novel RXRα antagonists, as demonstrated by the compound 6A derivative which exhibits a favorable profile of selective ligand activity and low cytotoxicity in normal cells [1]. This specific application is not accessible using the *meta*-substituted isomer, making the *para*-isomer the required building block for this targeted therapeutic research area.

Systematic Exploration of Kinase Inhibitor SAR

This compound serves as a foundational pharmacophore for building kinase inhibitor libraries. Its procurement is justified for SAR studies aimed at optimizing potency against targets like CK2 and c-Met. Literature demonstrates that the pyrimidine-aminobenzoic acid core is highly tunable, and the parent acid provides the minimal scaffold required to probe the effects of various pyrimidine and aryl substitutions on kinase inhibition [2][3].

Medicinal Chemistry Scaffold for Diverse Synthetic Elaboration

Due to its unsubstituted benzoic acid ring, 4-(Pyrimidin-2-ylamino)benzoic acid offers a versatile platform for synthetic elaboration. Unlike its 2-chloro-substituted analog, this scaffold allows for a distinct set of chemical transformations (e.g., electrophilic aromatic substitution), enabling the exploration of chemical space that is inaccessible to pre-functionalized analogs . This makes it a strategic choice for building diverse and novel compound collections.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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